molecular formula C28H24FNO6 B11143388 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11143388
M. Wt: 489.5 g/mol
InChI Key: PSSMSOYLJICMFZ-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chromeno-pyrrole core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of various substituents. Common synthetic routes include:

    Step 1: Formation of the chromeno-pyrrole core through a cyclization reaction.

    Step 2: Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups via electrophilic aromatic substitution.

    Step 3: Fluorination of the compound using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating signaling pathways: Affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

    Interacting with receptors: Binding to receptors on the cell surface, leading to changes in cellular function and activity.

Comparison with Similar Compounds

1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific structural features and the combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H24FNO6

Molecular Weight

489.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24FNO6/c1-33-19-8-4-16(5-9-19)12-13-30-25(17-6-10-22(34-2)23(14-17)35-3)24-26(31)20-15-18(29)7-11-21(20)36-27(24)28(30)32/h4-11,14-15,25H,12-13H2,1-3H3

InChI Key

PSSMSOYLJICMFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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